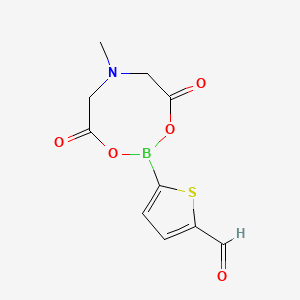

5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde

Description

Structure and Key Features

5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde (CAS: 1309677-06-2) is a boron-containing heterocyclic compound featuring:

- A thiophene-2-carbaldehyde core, which provides π-conjugation and reactivity for cross-coupling reactions.

- A 6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl substituent, a boron-based bicyclic system that enhances electron-withdrawing properties and stabilizes the molecule via intramolecular N→B coordination .

Synthesis

The compound is synthesized via palladium-catalyzed cross-coupling or condensation reactions. For example, in , it is prepared by reacting intermediates like 30c with the aldehyde precursor under basic conditions (e.g., potassium carbonate in acetone), yielding the product in 60% yield. Key spectral data include:

Properties

IUPAC Name |

5-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO5S/c1-12-4-9(14)16-11(17-10(15)5-12)8-3-2-7(6-13)18-8/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOPPZMPYPCZND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde involves multiple steps. One common synthetic route includes the reaction of thiophene-2-carbaldehyde with a boron-containing reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the dioxazaborocane ring . Industrial production methods may involve similar steps but are optimized for scale, yield, and purity.

Chemical Reactions Analysis

5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Synthetic Intermediates

This compound serves as an important synthetic intermediate in the preparation of various organic compounds. Its unique structure allows for functionalization reactions that can yield more complex molecules used in pharmaceuticals and agrochemicals.

Boronic Acid Derivatives

The presence of boron in its structure makes it a valuable precursor for the synthesis of boronic acids. These derivatives are crucial in Suzuki coupling reactions, which are widely used in organic synthesis for forming carbon-carbon bonds.

Pharmaceutical Applications

Anticancer Activity

Research indicates that compounds containing thiophene moieties exhibit significant anticancer properties. The incorporation of 5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde in drug formulations has been explored for its potential to inhibit tumor growth and enhance therapeutic efficacy against various cancers.

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against a range of pathogens. Its application in developing new antibiotics or antifungal agents is currently being investigated.

Material Science

Organic Electronics

Due to its electronic properties, this compound is being researched for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thiophene derivatives enhances charge transport properties and overall device performance.

Polymer Chemistry

this compound can be utilized in the synthesis of conducting polymers. These materials are essential for applications such as sensors and energy storage devices.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The boron-containing dioxazaborocane moiety can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate biochemical pathways, making the compound useful in research and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Physical and Electronic Properties

Functional Advantages and Limitations

Target Compound :

- Analogues: Brominated derivatives () offer halogen-bonding capabilities but suffer from toxicity and environmental concerns. Non-boronated thiophene aldehydes () are more stable but lack versatility in cross-coupling .

Biological Activity

5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde is a compound of interest due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thiophene ring substituted with a dioxaborocane moiety and an aldehyde functional group. Its structural complexity suggests potential interactions with biological macromolecules.

Antiviral Properties

Research has indicated that thiophene derivatives exhibit antiviral activity against various viruses. For instance, modifications in the thiophene structure have been shown to enhance activity against the Ebola virus (EBOV) by inhibiting viral entry mechanisms. Compounds with similar structural features have demonstrated effectiveness in targeting viral glycoproteins crucial for infection .

The biological activity of this compound may involve several mechanisms:

- Metal Complex Formation : Similar thiophene derivatives have been shown to form complexes with metal ions like copper(II), which can enhance their biological efficacy. These metal complexes can induce oxidative stress in cells by generating reactive oxygen species (ROS), leading to cell death in cancerous cells .

- Inhibition of Enzymatic Activity : Some studies suggest that related compounds inhibit ribonucleotide reductase and DNA synthesis, which are critical pathways for viral replication and cancer cell proliferation .

Study on Antiviral Activity

A study focusing on thiophene derivatives evaluated their effectiveness against EBOV using pseudotyped viruses. The results indicated that specific modifications in the thiophene structure were essential for maintaining antiviral activity. The most potent compounds exhibited low cytotoxicity while effectively inhibiting viral entry .

Metal Complexes and Cytotoxicity

Research on copper(II) complexes of thiophene-based compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved the generation of hydroxyl radicals that damage cellular components such as DNA and membranes .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde?

- Methodological Answer : The synthesis typically involves coupling thiophene-2-carbaldehyde derivatives with boronate-containing moieties. For example, Suzuki-Miyaura cross-coupling can be employed using a thiophene-2-carbaldehyde boronic ester (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde) and a halogenated dioxazaborocane precursor. Key steps include refluxing in anhydrous solvents (e.g., THF or DCM) under inert gas, with Pd catalysts (e.g., PdCl₂(PPh₃)₂) and bases (e.g., K₂CO₃). Purification via silica gel chromatography is critical to isolate the product .

Q. How can the purity and structure of this compound be validated?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- 1H/13C NMR : To confirm the presence of the aldehyde proton (~9.8–10.2 ppm) and boronate-oxygen environments .

- Mass Spectrometry (EI or ESI) : For molecular ion confirmation and fragmentation patterns .

- X-ray Crystallography : Resolve the crystal structure using programs like SHELXL for small-molecule refinement .

Q. What are the stability considerations for this compound under standard laboratory conditions?

- Methodological Answer : The aldehyde group is prone to oxidation; store under inert atmosphere (N₂/Ar) at –20°C. The dioxazaborocane moiety may hydrolyze in protic solvents; use anhydrous DMF or THF for reactions. Monitor degradation via TLC or HPLC, especially after prolonged storage .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its applicability in optoelectronic materials?

- Methodological Answer : The thiophene-carbaldehyde core contributes to π-conjugation, while the dioxazaborocane group introduces electron-deficient characteristics. Perform DFT calculations (e.g., Gaussian 09) to map HOMO-LUMO gaps and UV-Vis spectroscopy to assess absorption maxima. Compare with analogues lacking the boronate ring to isolate electronic effects .

Q. What strategies mitigate side reactions during functionalization of the aldehyde group?

- Methodological Answer : Protect the aldehyde as a thioacetal (e.g., using propane-1-thiol and TMSCl) prior to modifying the boronate moiety. Deprotection can be achieved via oxidative conditions (e.g., H₂O₂/AcOH) . For direct reactions, use mild nucleophiles (e.g., hydrazines) under controlled pH to avoid boronate ring opening .

Q. How can computational modeling predict biological activity of derivatives?

- Methodological Answer : Dock the compound into target proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies) using AutoDock Vina. Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Combine with ADMET predictions (SwissADME) to evaluate pharmacokinetics .

Q. What crystallographic challenges arise when analyzing this compound, and how are they resolved?

- Methodological Answer : The boron atom’s low electron density complicates X-ray diffraction. Use high-resolution data (λ < 1 Å) and refine with SHELXL’s restraints for B–O bond lengths. For twinned crystals, employ SHELXD for structure solution and OLEX2 for visualization .

Data Contradictions and Resolution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.